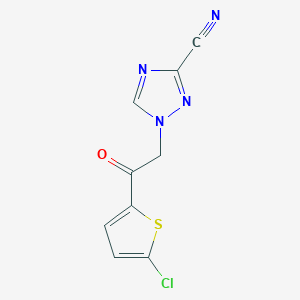
1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is a complex organic compound that features a thiophene ring substituted with a chlorine atom, an oxoethyl group, and a triazole ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Formation of the Oxoethyl Group: The oxoethyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Final Coupling: The final step involves coupling the chlorothiophene derivative with the triazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chlorothiophen-2-yl)-1H-benzo[d]imidazol-2-yl)-6,7-dihydrobenzo[d]imidazo[2,1-b]thiazol-8(5H)-ones: These compounds share the chlorothiophene moiety and have shown significant biological activity.
(2E)-1-(5-Chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one: This compound also contains the chlorothiophene ring and is known for its solid-state emissive properties.
Uniqueness
1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-1h-1,2,4-triazole-3-carbonitrile is unique due to its combination of the chlorothiophene ring with the triazole and carbonitrile groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H5ClN4OS |
|---|---|
Molecular Weight |
252.68 g/mol |
IUPAC Name |
1-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C9H5ClN4OS/c10-8-2-1-7(16-8)6(15)4-14-5-12-9(3-11)13-14/h1-2,5H,4H2 |
InChI Key |
VVNFEEZSENIVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CN2C=NC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



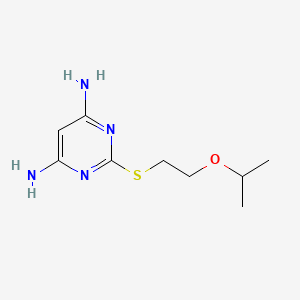
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
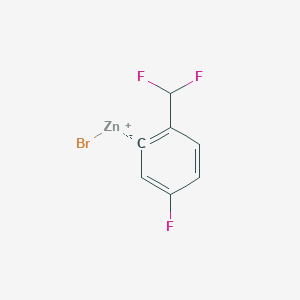

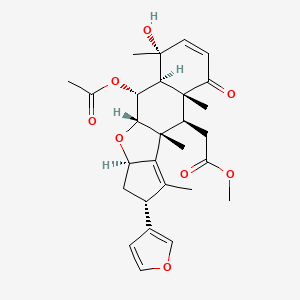

![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2(3H)-one](/img/structure/B14902288.png)
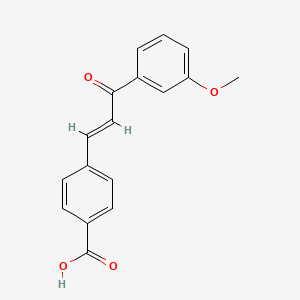
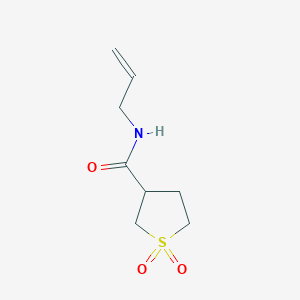
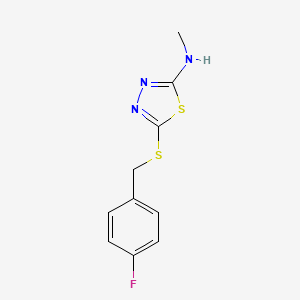
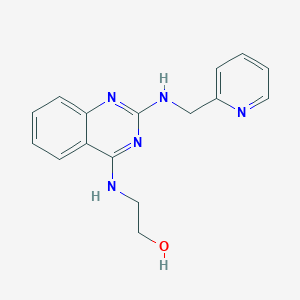
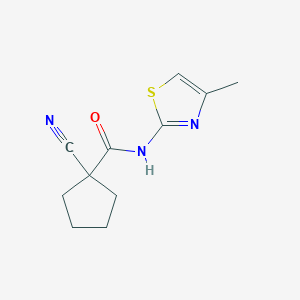
![(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate](/img/structure/B14902334.png)
